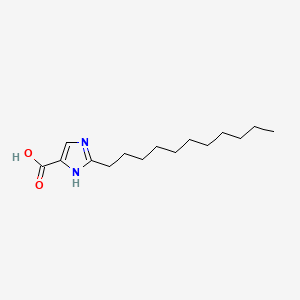

2-Undecyl-1H-imidazole-4-carboxylic acid

Description

Contextual Significance of Imidazole (B134444) Carboxylic Acid Derivatives in Organic Chemistry

Imidazole carboxylic acid derivatives are a significant class of compounds in organic chemistry due to the versatile chemical functionalities they possess. The imidazole ring itself is aromatic and contains two nitrogen atoms, one of which is basic and the other pyrrole-like. This structure allows for a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and the formation of stable complexes with metal ions. researchgate.net The carboxylic acid group adds another layer of reactivity, enabling the formation of esters, amides, and other acid derivatives.

These derivatives are fundamental building blocks in the synthesis of more complex molecules. For instance, they are utilized in the creation of pharmaceuticals, agrochemicals, and functional materials. The presence of both the imidazole ring and the carboxylic acid group can impart specific biological activities or material properties. For example, some imidazole derivatives have shown promise as antifungal agents, and their ability to chelate metals is exploited in catalysis and coordination chemistry.

Historical Development and Evolution of Research on 2-Undecyl-1H-imidazole-4-carboxylic Acid

The synthesis of the imidazole ring dates back to the 19th century with the work of Heinrich Debus and Bronisław Radziszewski. The Debus-Radziszewski imidazole synthesis involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. This multicomponent reaction laid the groundwork for the synthesis of a wide array of imidazole derivatives. researchgate.net

Specific research into This compound is not extensively documented in publicly available scientific literature. While the synthesis of long-chain alkyl-substituted imidazoles is achievable through modifications of classical methods like the Radziszewski reaction, which can utilize long-chain aldehydes, detailed studies focusing specifically on the 2-undecyl variant with a 4-carboxylic acid moiety are scarce. The existence of the compound is confirmed by its Chemical Abstracts Service (CAS) number, 84255-22-1. bldpharm.com However, a comprehensive historical research timeline or a significant body of work dedicated to its synthesis and applications is not readily apparent from available scientific databases.

Due to the limited specific research data available for this compound, a detailed table of its research findings is not possible. Instead, a comparative table of related compounds is presented below to provide context.

Interactive Data Table of Related Imidazole Carboxylic Acids

| Compound Name | CAS Number | Key Research Findings |

| This compound | 84255-22-1 | Specific research findings are not readily available in the public domain. bldpharm.com |

| 1H-Imidazole-4-carboxylic acid | 1072-84-0 | Used in the synthesis of coordination polymers and as a ligand for metal complexes. researchgate.net Investigated for potential use in modifying the surface properties of materials. |

| 4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid | Not Available | Mentioned in the context of high-performance liquid chromatography (HPLC) separation methods, suggesting its synthesis and analysis in a research or industrial setting. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

84255-22-1 |

|---|---|

Molecular Formula |

C15H26N2O2 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

2-undecyl-1H-imidazole-5-carboxylic acid |

InChI |

InChI=1S/C15H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-14-16-12-13(17-14)15(18)19/h12H,2-11H2,1H3,(H,16,17)(H,18,19) |

InChI Key |

DIDXGZDIJOYLCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=NC=C(N1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Undecyl 1h Imidazole 4 Carboxylic Acid and Its Analogues

Retrosynthetic Analysis of 2-Undecyl-1H-imidazole-4-carboxylic Acid

A retrosynthetic approach to this compound deconstructs the target molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnections involve breaking the bonds forming the imidazole (B134444) ring and the carbon-carbon bond of the carboxylic acid group.

A logical disconnection of the imidazole ring suggests precursors such as an α-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, which aligns with the classical Debus-Radziszewski imidazole synthesis. wikipedia.orgscribd.com In this case, the undecyl group would be introduced via the corresponding aldehyde, lauraldehyde (dodecanal). The carboxylic acid moiety can be envisioned as being introduced either through a precursor already containing the carboxyl group or by a subsequent carboxylation step on a pre-formed imidazole ring.

Another key retrosynthetic disconnection targets the C-C and C-N bonds of the imidazole core, suggesting a multi-component reaction strategy. sioc-journal.cn This could involve the reaction of an imine, an acid chloride, and another component to assemble the imidazole framework in a single step. acs.org

Classical Approaches to the Synthesis of the Imidazole Core and Carboxylic Acid Moiety

Traditional methods for synthesizing the imidazole core and introducing the carboxylic acid group remain fundamental in organic synthesis.

Condensation Reactions for Imidazole Ring Formation

The most prominent classical method for imidazole synthesis is the Debus-Radziszewski reaction, first reported in 1858. ijprajournal.com This one-pot condensation reaction involves a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. scribd.comwjpsonline.comresearchgate.net For the synthesis of 2-Undecyl-1H-imidazole, lauraldehyde would serve as the aldehyde component. The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring. scribd.com While effective, this method can sometimes result in low yields and side reactions. ijprajournal.com Modifications to this reaction, such as using different ammonia sources like ammonium (B1175870) acetate (B1210297) or formamide, have been developed to improve yields. wjpsonline.comtandfonline.com

| Reaction Name | Reactants | Key Features |

| Debus-Radziszewski Imidazole Synthesis | 1,2-dicarbonyl, aldehyde, ammonia | One-pot, multi-component reaction. wikipedia.orgscribd.com |

Carboxylation Strategies for Imidazole Derivatives

Introducing a carboxylic acid group onto an imidazole ring can be achieved through several classical methods. One common approach involves the oxidation of a pre-existing functional group, such as a hydroxymethyl or formyl group, at the desired position. For instance, an imidazole-4-carboxaldehyde can be oxidized to the corresponding carboxylic acid. acs.org

Another strategy is the direct carboxylation of the imidazole ring. This can be challenging due to the electronic nature of the imidazole ring. However, under specific conditions, such as using strong bases to deprotonate the ring followed by reaction with carbon dioxide, carboxylation can be achieved. acs.org The regioselectivity of this reaction can be influenced by the substituents already present on the imidazole ring.

Modern and Advanced Synthetic Strategies for this compound

Contemporary synthetic chemistry offers more sophisticated and efficient methods for constructing complex molecules like this compound. These strategies often involve transition metal catalysis and multi-component reactions, providing greater control over regioselectivity and yield.

Transition Metal-Catalyzed Coupling Reactions in Imidazole Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including imidazoles. researchgate.net Palladium and copper catalysts are frequently employed to facilitate the formation of C-C and C-N bonds, which are crucial for constructing the imidazole ring. rsc.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be used to introduce the undecyl group at the 2-position of a pre-functionalized imidazole ring. rsc.orgrsc.org For example, a 2-haloimidazole derivative can be coupled with an undecylboronic acid or an undecyl Grignard reagent. Furthermore, palladium catalysts can mediate the direct C-H arylation or alkylation of the imidazole core, offering a more atom-economical approach. nih.gov

Copper-catalyzed reactions are also widely used for imidazole synthesis. nih.govrsc.orgtandfonline.com Copper catalysts can promote the condensation of various starting materials to form the imidazole ring under mild conditions. nih.gov For instance, copper-catalyzed multi-component reactions of aldehydes, α-diketones, and ammonium acetate have been shown to be highly efficient for the synthesis of trisubstituted imidazoles. rsc.orgtandfonline.com

| Catalyst Type | Reaction Type | Key Advantages |

| Palladium | Cross-coupling (e.g., Suzuki, Heck), C-H activation | High efficiency, good functional group tolerance. rsc.orgrsc.orgnih.gov |

| Copper | Multi-component reactions, oxidative C-H functionalization | Mild reaction conditions, cost-effective. nih.govrsc.orgtandfonline.com |

Multi-Component Reactions for Imidazole Framework Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. sioc-journal.cntandfonline.comtandfonline.com MCRs are particularly well-suited for the synthesis of substituted imidazoles. sioc-journal.cn

A notable example is the palladium-catalyzed one-step synthesis of imidazoles from imines and acid chlorides. acs.org This approach offers a modular and direct route to diversely substituted imidazoles. Another powerful MCR involves the reaction of amines, aldehydes, and isocyanides to furnish highly substituted 2-imidazolines, which can then be oxidized to imidazoles. nih.govacs.org The use of different starting components allows for the introduction of a wide range of substituents with high regiocontrol.

Flow Chemistry and Continuous Synthesis of Imidazole Carboxylic Acids

The application of flow chemistry and continuous manufacturing has emerged as a powerful technology for process intensification, enhancing safety, and reducing the environmental footprint of chemical production. acs.org The synthesis of imidazole carboxylic acids and their derivatives has benefited significantly from these advancements, which allow for rapid and efficient production under high-temperature and high-pressure conditions that are often challenging to manage in traditional batch reactors. acs.orgresearchgate.net

Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. For instance, the synthesis of 1H-4-substituted imidazoles has been successfully demonstrated in a high-temperature stainless steel coil reactor. acs.org In such a setup, reactants are continuously pumped through a heated microchannel or coil, allowing for rapid heating to temperatures exceeding 150 °C and operation at elevated pressures (e.g., ~17 bar). acs.org This approach minimizes headspace, increases the concentration of volatile reactants in the liquid phase, and can dramatically shorten reaction times to mere minutes. acs.orgacs.org

A notable advantage is the ability to telescope multiple reaction steps without isolating intermediates. nih.gov For example, a multistep continuous-flow system involving several reactors in sequence has been used to produce complex imidazoles, integrating in-line purification steps like liquid-liquid microextraction to remove impurities and high-boiling point solvents. nih.gov This integrated approach can achieve high throughput, with production rates of approximately 0.5 g/h being reported for certain imidazo[1,2-a]pyridine-2-yl-1,2,4-oxadiazoles. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Imidazole Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes acs.orgacs.orgrsc.org |

| Temperature Control | Slower heating, potential for hotspots | Rapid and precise heating acs.org |

| Pressure Handling | Limited by vessel design | Can operate at significantly higher pressures acs.orgacs.org |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reaction volumes |

| Scalability | Often requires re-optimization | Scalable by extending operation time ("scaling-out") nih.gov |

| Purity | May require extensive purification | Often results in higher purity products acs.org |

Visible-light-driven processes have also been adapted to continuous-flow systems. Using a microreactor with an immobilized catalyst, such as ruthenium, fused imidazole derivatives can be synthesized via photo-induced decarboxylative annulation in reaction times as short as two minutes, a significant improvement over the 16 hours required in a comparable batch protocol. rsc.org

Functional Group Interconversions at the Carboxylic Acid Moiety of this compound

The carboxylic acid group at the C-4 position of the imidazole ring is a versatile functional handle that allows for the synthesis of a wide array of derivatives, primarily through esterification and amidation. These transformations are crucial for modulating the physicochemical properties of the parent molecule.

Esterification: The conversion of the carboxylic acid to an ester (Fischer esterification) is a standard transformation. While specific conditions for this compound are not detailed in the reviewed literature, the general principles of activating the carboxylic acid or reacting it with an alcohol under acidic conditions are applicable. ub.edu

Amidation: Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. nih.gov The coupling of a carboxylic acid with an amine to form an amide typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. A variety of coupling reagents have been developed for this purpose. nih.govsci-hub.se

For electron-deficient or sterically hindered amines, the reaction can be sluggish. nih.gov An effective protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), often with a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov The proposed mechanism involves the reaction of the carboxylic acid with EDC and HOBt to form a reactive HOBt ester. DMAP then acts as an acyl transfer agent, creating a highly reactive acyl-iminium ion intermediate that readily reacts with the amine. nih.gov This methodology has proven successful for a range of functionalized carboxylic acids and amines. nih.gov

Table 2: Common Reagents for Amide Coupling of Carboxylic Acids

| Reagent System | Description |

|---|---|

| EDC/HOBt/DMAP | Forms a reactive HOBt ester intermediate, facilitated by DMAP. Effective for a wide range of substrates, including electron-deficient amines. nih.gov |

| Pivaloyl Chloride (PivCl) | Forms a mixed anhydride (B1165640), which then reacts with the amine. sci-hub.se |

| Isobutyl Chloroformate (IBCF) | Also forms a mixed carboxylic-carbonic anhydride for subsequent amidation. sci-hub.se |

| HATU/DIPEA | A common uronium-based coupling reagent used in peptide synthesis and general amidation. nih.gov |

| CDI/Et₃N | Carbonyldiimidazole (CDI) activates the carboxylic acid to form an acylimidazolide intermediate. nih.gov |

Regioselective Control in the Synthesis of this compound

Achieving regiochemical control is a central challenge in the synthesis of substituted imidazoles. For a 2,4-disubstituted imidazole like this compound, synthetic strategies must selectively place the undecyl group at the C-2 position and the carboxylic acid (or a precursor) at the C-4 position.

Several synthetic methods for imidazoles exist, but not all offer high regioselectivity. The choice of starting materials and reaction conditions is critical to direct the substituents to the desired positions. acs.org For instance, the condensation of α-haloketones with amidines is a common route to 2,4-disubstituted imidazoles. researchgate.net A pseudo-multicomponent reaction between an α-bromoacetophenone and acetamidine (B91507) hydrochloride under microwave irradiation has been developed to regioselectively yield N-substituted imidazoles. researchgate.net

Another strategy involves the [3+2] cyclization of vinyl azides with amidines, which has been shown to be a facile and efficient route to 2,4-disubstituted imidazoles under catalyst-free conditions. acs.org This method is attractive as it leaves the N1 and C5 positions of the imidazole ring unsubstituted, allowing for further functionalization. acs.org Nickel-catalyzed cascade reactions have also been reported for the direct synthesis of 2,4-disubstituted imidazoles from amido-nitriles, showing tolerance for a variety of functional groups. researchgate.net

The synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been achieved through a sequence involving the double aminomethylenation of a glycine (B1666218) derivative, followed by a transamination/cyclization cascade. rsc.org While this produces a different substitution pattern, the principles of controlling reactant addition and reaction pathways are broadly applicable. Mechanistic studies on domino reactions have shown that factors like the electronic nature of substituents can direct N-alkylation, highlighting the subtle controls that govern the final regiochemical outcome. tandfonline.com

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The synthesis of imidazoles and other heterocyclic compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. numberanalytics.combohrium.com These principles are highly relevant to the synthesis of this compound.

Key green chemistry strategies applicable to imidazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce environmental impact. numberanalytics.com Solvent-free reactions, where reactants are heated together without a medium, represent an ideal approach, often leading to high efficiency, easy work-up, and reduced waste. asianpubs.org

Energy Efficiency: The use of microwave irradiation and ultrasound irradiation are prominent green tools in imidazole synthesis. bohrium.comresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields compared to conventional heating. rasayanjournal.co.inresearchgate.net

Catalysis: Employing catalysts, especially heterogeneous and reusable ones, is a core principle of green chemistry. In imidazole synthesis, catalysts like silica (B1680970) sulfuric acid or magnetic iron oxide nanoparticles have been used under solvent-free conditions. acs.orgresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, improving the atom economy and reducing waste. researchgate.net

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine several starting materials in a single step to form a complex product, maximizing the incorporation of atoms from the reactants into the final product. researchgate.net Various MCRs have been developed for the efficient, one-pot synthesis of substituted imidazoles. bohrium.com

Renewable Feedstocks: While not specifically documented for this compound, a broader goal in green chemistry is the use of renewable starting materials to reduce reliance on petrochemicals. numberanalytics.com

By integrating these principles—such as combining a solvent-free, multicomponent reaction with a reusable catalyst and microwave heating—the synthesis of this compound and its analogues can be made significantly more sustainable and environmentally benign. asianpubs.orgbohrium.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 4-dimethylaminopyridine (DMAP) |

| Hydroxybenzotriazole (HOBt) |

| Pivaloyl Chloride |

| Isobutyl Chloroformate |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| DIPEA (N,N-Diisopropylethylamine) |

| Carbonyldiimidazole (CDI) |

| Acetamidine hydrochloride |

| Silica sulfuric acid |

Chemical Reactivity and Derivatization of 2 Undecyl 1h Imidazole 4 Carboxylic Acid

Transformations at the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, a pyridinic nitrogen (N3) and a pyrrolic nitrogen (N1), which exhibit distinct reactivities. These nitrogens are key sites for modifications such as alkylation and acylation.

N-alkylation of the imidazole ring is a common strategy to introduce further diversity into the molecule. The reaction typically proceeds via nucleophilic attack of one of the ring nitrogens on an electrophilic carbon atom. The choice of which nitrogen is alkylated can depend on the reaction conditions and the nature of the substituent at the 2-position. For 1H-imidazoles, alkylation usually occurs at the N1 position.

A variety of alkylating agents can be used, including alkyl halides, sulfates, and carbonates. uni.lu For instance, a patent describes an N1-alkylation method for imidazole compounds using carbonates in the presence of a base. organic-chemistry.org Another study reports the N-alkylation of imidazoles with Morita-Baylis-Hillman (MBH) alcohols and acetates without the need for a metal catalyst. researchgate.net It is important to note that when the carboxylic acid group is present, it may need to be protected, for example as an ester, to prevent it from interfering with the N-alkylation reaction, as the acidic proton could be abstracted by the base used in the alkylation.

N-acylation of the imidazole ring can also be achieved, typically by reacting with an acyl chloride or an acid anhydride (B1165640). These reactions introduce an acyl group onto one of the nitrogen atoms, usually the more nucleophilic one. This transformation can be useful for introducing further functional groups or for protecting the imidazole nitrogen during other reactions.

The imidazole ring of 2-Undecyl-1H-imidazole-4-carboxylic acid has both acidic and basic properties. The pyrrolic nitrogen (N1) has a proton that can be removed by a strong base, making it acidic. The pyridinic nitrogen (N3) has a lone pair of electrons and can be protonated by an acid, making it basic. The carboxylic acid group also has an acidic proton. These protonation and deprotonation equilibria are characterized by their pKa values.

The pKa value for the deprotonation of the carboxylic acid group is expected to be in the typical range for carboxylic acids, likely around 2-3. The pKa for the protonation of the pyridinic nitrogen (N3) is expected to be around 6-7, which is characteristic of imidazoles. The long undecyl chain at the 2-position is primarily electron-donating through an inductive effect, which would be expected to slightly increase the basicity (raise the pKa) of the imidazole ring compared to unsubstituted imidazole.

A study on N-alkylimidazole-2-carboxylic acids found that the pKa values for the imidazole nitrogen protonation ranged from 6.72 to 7.9, depending on the alkyl chain length. nih.gov Another study on the protonation equilibria of 4-methylimidazole (B133652) provides insight into the behavior of alkyl-substituted imidazoles. The pKa values are crucial for understanding the charge state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological activity.

| Functional Group | pKa (approximate) | Description |

| Carboxylic Acid (-COOH) | 2-3 | Deprotonation to -COO⁻ |

| Imidazole Ring (N3) | 6-7 | Protonation to form imidazolium (B1220033) |

| Imidazole Ring (N1-H) | ~14 | Deprotonation by a strong base |

This table provides estimated pKa values for the functional groups in this compound based on data for similar compounds.

Chemical Modifications of the Undecyl Aliphatic Chain

The undecyl group (a C11H23 alkyl chain) is a significant structural component, imparting lipophilicity to the molecule. While specific literature detailing the chemical modification of the undecyl chain on this compound is not extensively available, established principles of organic chemistry allow for the exploration of potential derivatization strategies. These modifications could be employed to alter the molecule's physical properties, such as solubility, or to introduce new functional groups for further reactions.

Standard methods for functionalizing saturated aliphatic chains can be theoretically applied. These reactions typically involve creating a more reactive site on the chain, which can then be converted into a variety of functional groups.

Potential Derivatization Reactions for the Undecyl Chain:

| Reaction Type | Reagents & Conditions | Potential Product | Purpose of Modification |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | Brominated undecyl chain | Introduces a reactive handle for nucleophilic substitution. |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Carboxylic acids (chain cleavage) or ketones | Introduces polar functional groups; may lead to chain shortening. |

| Nitration | Nitrating agents | Nitrated undecyl chain | Introduces a nitro group, which can be reduced to an amine. |

It is crucial to note that such reactions would require careful optimization to ensure selectivity for the aliphatic chain over the reactive imidazole and carboxylic acid moieties. Protecting groups might be necessary for the imidazole and carboxyl functions to prevent undesired side reactions during the modification of the undecyl chain.

Metal Coordination Chemistry of this compound

The imidazole ring and the carboxylic acid group make this compound an excellent ligand for coordinating with metal ions. The imidazole structure contains two nitrogen atoms, one of which can readily coordinate with various metal ions. ajol.info This capacity allows for the formation of a wide range of metal complexes and coordination polymers with diverse structural and functional properties.

Chelation Modes and Ligand Properties

This compound possesses two primary coordination sites: the pyridine-type nitrogen atom of the imidazole ring and the oxygen atoms of the carboxylate group. This structure enables it to function as a versatile ligand, exhibiting several potential chelation and bridging modes.

Bidentate Chelation: The ligand can act as a bidentate donor, coordinating to a single metal center through one of the carboxylate oxygens and the nearby imidazole nitrogen (N3). ajol.info This forms a stable five-membered chelate ring, a common motif in coordination chemistry.

Monodentate Coordination: The ligand could coordinate through either the imidazole nitrogen or the carboxylate group independently, leaving the other group available for further interactions, such as hydrogen bonding.

Bridging Ligand: The molecule can bridge two or more metal centers. For instance, the imidazole ring can coordinate to one metal ion while the carboxylate group coordinates to another, leading to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks known as coordination polymers or metal-organic frameworks (MOFs). rsc.org

Common Coordination Modes of Imidazole-Carboxylate Ligands:

| Chelation Mode | Coordinating Atoms | Resulting Structure |

| Bidentate (Chelating) | Imidazole Nitrogen, Carboxylate Oxygen | Stable 5-membered ring with a single metal ion. ajol.info |

| Bridging (Imidazole) | Imidazole N1, N3 | Links two different metal centers via the imidazole ring. |

| Bridging (Carboxylate) | Two Carboxylate Oxygens | Links two metal centers via the carboxylate group. |

| Bridging (Mixed) | Imidazole Nitrogen, Carboxylate Oxygen | Links two metal centers using different donor atoms. rsc.org |

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in a solvent. ajol.info The choice of solvent, temperature, and molar ratio of ligand to metal can significantly influence the final product's structure, determining whether a discrete molecular complex or an extended coordination polymer is formed. researchgate.net

A general synthetic procedure involves dissolving the ligand in a solvent such as ethanol (B145695) and adding an ethanolic solution of a transition metal salt (e.g., chlorides, acetates, or nitrates). ajol.info The mixture is often heated under reflux for a period to facilitate the reaction. ajol.info Slow evaporation of the solvent or hydrothermal/solvothermal techniques can be used to promote the growth of single crystals suitable for X-ray diffraction analysis, which is essential for determining the precise structure of the complex. rsc.orgresearchgate.net

Studies on analogous imidazole-containing ligands have demonstrated the successful synthesis of complexes with a variety of transition metals. rsc.orgresearchgate.net

Examples of Metal-Organic Polymers from Imidazole-Based Ligands:

| Metal Ion | Ancillary Ligand | Resulting Polymer Structure | Reference |

| Ni(II) | Adipic acid | 2-fold interpenetrating 2D network | rsc.org |

| Co(II) | Adipic acid | 3-fold interpenetrating 3D network | rsc.org |

| Cd(II) | Adipic acid | 3D uninodal 8-connected self-penetrating net | rsc.org |

| Mn(II) | Benzene-1,3,5-triacetic acid | 3D net based on trinuclear Mn(II) subunits | rsc.orgresearchgate.net |

| Zn(II) | 1,4-benzenedicarboxylic acid | (4,5)-connected 3D net | researchgate.net |

Structure Reactivity Relationship Studies of 2 Undecyl 1h Imidazole 4 Carboxylic Acid and Its Chemical Derivatives

Influence of Imidazole (B134444) Ring Substitution Patterns on Reactivity

The reactivity of the imidazole ring is analogous to a combination of pyridine (B92270) and pyrrole, possessing both acidic and basic characteristics. researchgate.netacs.org The substitution pattern on the imidazole ring of 2-Undecyl-1H-imidazole-4-carboxylic acid, with an undecyl group at the C2 position and a carboxylic acid at the C4 position, significantly dictates its chemical reactivity.

The imidazole ring has three carbon atoms (C2, C4, and C5) that can potentially undergo reactions such as electrophilic substitution. The general reactivity trend for an N-substituted imidazole ring towards electrophilic attack is C5 > C2 > C4. nih.gov The C5 position is the most reactive due to the stabilization of the transition state by the inductive effect of the adjacent N1 nitrogen. nih.gov Conversely, the C4 position is the least reactive towards electrophiles due to electronic repulsion from the lone pair of electrons on the N3 nitrogen. nih.gov

In the case of this compound, the substituents introduce competing electronic effects. The undecyl group at the C2 position is an electron-donating group (EDG) through an inductive effect, which tends to increase the electron density of the imidazole ring, thereby activating it towards electrophilic substitution. In contrast, the carboxylic acid group at the C4 position is a strong electron-withdrawing group (EWG), which deactivates the ring towards electrophilic attack.

The presence of substituents also influences the acidity and basicity of the imidazole ring. The electron-donating undecyl group increases the basicity of the ring, while the electron-withdrawing carboxylic acid group decreases it. The pKa of the imidazole ring is a key determinant of its behavior in biological systems and as a catalyst. nih.gov

Table 1: Predicted Influence of Substituents on the Reactivity of the Imidazole Ring in this compound

| Position | Substituent | Electronic Effect | Predicted Impact on Reactivity towards Electrophiles |

| C2 | Undecyl | Electron-Donating (Inductive) | Activation |

| C4 | Carboxylic Acid | Electron-Withdrawing (Inductive and Resonance) | Deactivation |

| C5 | - | - | Most reactive carbon position in a generic N-substituted imidazole |

Interactive Data Table 1: Predicted Influence of Substituents

Impact of the Undecyl Chain Length and Branching on Chemical Properties

The length and branching of the alkyl chain can influence several key chemical properties:

Solubility: The undecyl chain will make the molecule significantly less soluble in polar solvents like water and more soluble in nonpolar organic solvents.

Acidity (pKa): Research on imidazolium (B1220033) ionic liquids with carboxylic acid groups has shown that the pKa values tend to increase with the length of the alkyl chain. nih.gov This is attributed to the hydrophobic environment created by the long chain, which can destabilize the resulting carboxylate anion. A similar trend would be expected for 2-alkyl-1H-imidazole-4-carboxylic acids.

Intermolecular Interactions: The long undecyl chains can engage in van der Waals interactions, leading to aggregation or micelle formation in certain solvents. In the solid state, these interactions can influence the crystal packing of the molecule.

Reactivity: While the electronic effect of the alkyl chain is primarily inductive, its physical bulk and lipophilicity can affect reaction rates by influencing the solvation of the transition state or by controlling access of reagents to the reactive centers of the molecule.

Branching in the undecyl chain would further increase steric hindrance around the C2 position and could alter the molecule's conformational preferences, thereby influencing its reactivity and physical properties.

Table 2: General Trends in Chemical Properties with Increasing Alkyl Chain Length at C2 of Imidazole-4-carboxylic Acid

| Property | Trend with Increasing Alkyl Chain Length | Rationale |

| Lipophilicity (logP) | Increase | Increased number of nonpolar C-H bonds. |

| Aqueous Solubility | Decrease | Increased hydrophobicity. |

| pKa of Carboxylic Acid | Increase | Destabilization of the conjugate base by the nonpolar microenvironment. nih.gov |

| Intermolecular van der Waals Forces | Increase | Larger surface area for interaction. rsc.org |

Interactive Data Table 2: General Trends in Chemical Properties

Steric and Electronic Effects on Chemical Transformations

Chemical transformations involving this compound are governed by a combination of steric and electronic effects. acs.org

Electronic Effects: As previously discussed, the undecyl group at C2 is electron-donating, while the carboxylic acid at C4 is electron-withdrawing. These electronic influences are critical in reactions involving the imidazole ring. For example, in an electrophilic substitution reaction, the activating effect of the undecyl group will compete with the deactivating effect of the carboxylic acid, influencing both the rate and regioselectivity of the reaction. The nitrogen atoms of the imidazole ring possess lone pairs of electrons, making them nucleophilic. The nucleophilicity of these nitrogens is modulated by the substituents; the undecyl group enhances nucleophilicity, while the carboxylic acid reduces it.

The interplay between steric and electronic effects is crucial in determining the outcome of chemical transformations. For instance, while the C5 position is electronically favored for electrophilic attack, a very bulky electrophile might react at a less sterically hindered position, or the reaction might be significantly slowed down.

Table 3: Steric and Electronic Effects of Substituents on Potential Reactions

| Reaction Type | Position | Electronic Effect of Substituent | Steric Effect of Substituent | Predicted Outcome |

| Electrophilic Substitution | C5 | C2-undecyl (activating), C4-COOH (deactivating) | Moderate hindrance from C4-COOH | Reaction is possible, but rate is influenced by competing electronic effects. |

| N-Alkylation | N1/N3 | C2-undecyl (increases nucleophilicity), C4-COOH (decreases nucleophilicity) | Significant hindrance at N1 from C2-undecyl | Reaction at N3 may be favored over N1 due to steric hindrance. |

| Esterification | C4-COOH | - | Minimal direct hindrance from C2-undecyl | Reaction should proceed, influenced more by reaction conditions than steric hindrance from the undecyl group. |

Interactive Data Table 3: Steric and Electronic Effects

Conformational Influences on Reactivity

The conformational flexibility of the undecyl chain and the orientation of the carboxylic acid group can have a significant impact on the reactivity of this compound. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), helps in identifying the most stable (lowest energy) conformations of a molecule. nih.govresearchgate.net

For this compound, key rotational bonds include:

The bond between the C2 of the imidazole ring and the first carbon of the undecyl chain.

The bond between the C4 of the imidazole ring and the carboxylic acid carbon.

The numerous C-C single bonds within the undecyl chain.

The rotation around the C2-undecyl bond can lead to different spatial arrangements of the long alkyl chain. Some conformations might shield one face of the imidazole ring, sterically hindering the approach of reactants. Other conformations might leave the reactive sites more exposed.

Similarly, the orientation of the carboxylic acid group relative to the imidazole ring can be critical. It can influence intramolecular hydrogen bonding, for example, between the carboxylic acid proton and the N3 nitrogen of the imidazole ring. Such an interaction would stabilize a particular conformation and could affect the acidity of the carboxylic acid and the nucleophilicity of the N3 nitrogen.

Table 4: Potential Conformational Effects on Reactivity

| Conformational Feature | Potential Influence on Reactivity |

| Orientation of the undecyl chain | Can sterically block access to N1, C2, and C5 positions. |

| Intramolecular H-bonding (COOH to N3) | May decrease the acidity of the carboxylic acid and the nucleophilicity of N3. |

| Tautomerism (H on N1 vs. N3) | The relative stability of the two tautomers, influenced by the substituents, will affect which nitrogen acts as a nucleophile or proton donor. nih.gov |

| Overall molecular shape | Affects crystal packing, solubility, and binding to other molecules. |

Interactive Data Table 4: Potential Conformational Effects ```html

| Conformational Feature | Potential Influence on Reactivity |

|---|---|

| Orientation of the undecyl chain | Can sterically block access to N1, C2, and C5 positions. |

| Intramolecular H-bonding (COOH to N3) | May decrease the acidity of the carboxylic acid and the nucleophilicity of N3. |

| Tautomerism (H on N1 vs. N3) | The relative stability of the two tautomers, influenced by the substituents, will affect which nitrogen acts as a nucleophile or proton donor. |

| Overall molecular shape | Affects crystal packing, solubility, and binding to other molecules. |

***

**Table of Mentioned Chemical Compounds**

Compound Name This compound Imidazole Pyridine Pyrrole Imidazole-4-carboxylic acid Imidazolium

Theoretical and Computational Chemistry Applied to 2 Undecyl 1h Imidazole 4 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. These calculations can determine the distribution of electrons, molecular orbital energies, and various reactivity descriptors that govern the chemical behavior of 2-undecyl-1H-imidazole-4-carboxylic acid.

Detailed research findings from these methods would typically involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. For the imidazole (B134444) moiety, these calculations can pinpoint the most likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high electron density, making them susceptible to electrophilic interaction.

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are instrumental in predicting how the molecule will interact with other chemical species. For instance, studies on related imidazole derivatives often use these descriptors to rationalize their biological activities or reaction mechanisms. nih.gov

Below is an illustrative data table of electronic properties and reactivity descriptors that could be obtained for this compound using DFT calculations, based on typical values for similar structures.

| Calculated Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 eV |

| Global Electrophilicity (ω) | Index of electrophilic character | 3.15 eV |

This table is illustrative and presents expected values based on calculations for analogous compounds.

Conformational Analysis and Molecular Dynamics Simulations

The long, flexible undecyl chain of this compound introduces significant conformational complexity. Conformational analysis is employed to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. nih.gov The lowest energy conformer represents the most probable structure of the molecule in a vacuum or a given solvent.

A typical output from a conformational analysis would be a potential energy surface scan, while MD simulations would yield data on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify stability and atomic mobility, respectively.

| Simulation Parameter | Description | Illustrative Finding |

| Lowest Energy Conformer | The most stable 3D structure of the molecule. | An extended-chain conformation is found to be among the low-energy states, but folded conformers are also accessible. |

| RMSD of Backbone | Measures the average deviation of the imidazole ring and carboxylic acid group over time. | A low RMSD (e.g., < 2 Å) would indicate a stable core structure during the simulation. |

| RMSF of Alkyl Chain | Measures the fluctuation of each carbon atom in the undecyl chain. | Higher RMSF values for terminal carbons, indicating greater flexibility at the end of the tail. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | The hydrophobic undecyl chain shows a lower SASA in polar solvents due to conformational folding. |

This table is illustrative, presenting expected outcomes from conformational and molecular dynamics studies.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, this could involve modeling its synthesis, such as the condensation reactions typically used to form imidazole rings, or its participation in further chemical transformations. organic-chemistry.org

By mapping the potential energy surface of a reaction, researchers can trace the lowest energy path from reactants to products. The highest point along this path corresponds to the transition state, an unstable, high-energy species that must be formed for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. While specific pathways for this molecule are not detailed in the literature, methods have been established for modeling imidazole synthesis. researchgate.net These computational approaches can help optimize reaction conditions by predicting the effects of different catalysts or solvents.

| Reaction Parameter | Description | Illustrative Computational Result |

| Reactant Complex Energy | The energy of the initial reacting molecules. | -1500.5 Hartrees |

| Transition State (TS) Geometry | The molecular structure at the peak of the energy barrier. | A specific bond-forming or bond-breaking geometry is identified. |

| Transition State Energy | The energy of the transition state structure. | -1499.8 Hartrees |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 25.5 kcal/mol |

| Reaction Energy (ΔErxn) | The net energy change from reactants to products. | -15.2 kcal/mol (exothermic) |

This table is illustrative and represents typical data generated from the computational study of a reaction pathway.

Molecular Modeling of Non-Covalent Interactions, e.g., Supramolecular Assembly

The structure of this compound, with its hydrogen-bond-donating and -accepting imidazole and carboxylic acid groups, alongside a long hydrophobic tail, strongly suggests a capacity for forming complex, ordered structures through non-covalent interactions. mdpi.com These interactions, though weaker than covalent bonds, are critical in determining the solid-state structure and self-assembly in solution. mhmedical.com

Molecular modeling can be used to predict how individual molecules of this compound might assemble into larger supramolecular structures. nih.gov Key non-covalent interactions at play would include:

Hydrogen Bonding: Between the N-H of the imidazole and the C=O of the carboxylic acid of a neighboring molecule, or between the carboxylic acid groups themselves.

π-π Stacking: Between the aromatic imidazole rings of adjacent molecules. nih.gov

Van der Waals Forces: Between the long undecyl chains, leading to hydrophobic aggregation.

Computational models can predict the geometry and energy of these interactions, helping to build a picture of the resulting supramolecular architecture, which could be anything from simple dimers to complex micelles or layered sheets. dntb.gov.ua

| Interaction Type | Interacting Groups | Illustrative Interaction Energy | Typical Distance |

| Hydrogen Bond | Imidazole (N-H)···(O=C) Carboxylic Acid | -7.5 kcal/mol | ~1.8 Å (H···O) |

| Hydrogen Bond | Carboxylic Acid (O-H)···(O=C) Carboxylic Acid | -9.0 kcal/mol | ~1.7 Å (H···O) |

| π-π Stacking | Imidazole Ring···Imidazole Ring | -3.2 kcal/mol | ~3.5 Å (centroid-centroid) |

| Hydrophobic Interaction | Undecyl Chain···Undecyl Chain | -0.5 kcal/mol per CH₂ group | Variable |

This table is illustrative, providing expected energy values for non-covalent interactions based on studies of similar functional groups.

Applications of 2 Undecyl 1h Imidazole 4 Carboxylic Acid in Chemical Science and Engineering Non Biological/non Clinical

2-Undecyl-1H-imidazole-4-carboxylic Acid as a Synthetic Building Block for Complex Organic Architectures

This compound serves as a valuable intermediate and building block in the synthesis of more complex organic molecules. ampp.org The presence of multiple functional groups—the carboxylic acid, the imidazole (B134444) ring with its two nitrogen atoms, and the long alkyl chain—offers several sites for chemical modification.

The imidazole ring itself is a privileged structure in chemistry, and various methods exist for its synthesis and functionalization. nih.govorganic-chemistry.orgnih.gov The carboxylic acid group can readily undergo esterification or amidation reactions, allowing for the attachment of this moiety to other molecules or surfaces. ampp.orgnih.gov For instance, it can react with alcohols or amines to form corresponding esters or amides, a common strategy for creating more complex derivatives. ampp.org The nitrogen atoms in the imidazole ring can be alkylated or participate in coordination with metal ions. nih.gov

The long undecyl chain imparts significant hydrophobicity, making this molecule amphiphilic. This dual nature is crucial for its application in building complex architectures, especially those designed for self-assembly or for interaction with biological membranes or other lipophilic environments. The synthesis of derivatives often involves protecting the carboxylic acid group, modifying the imidazole ring, and then deprotecting the acid to yield the final product. The general reactivity of imidazole-4-carboxylic acids suggests that the undecyl group would not significantly hinder these standard transformations, thus allowing for the creation of a diverse library of complex molecules. youtube.comnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| N-Alkylation | Alkyl Halide, Base | N-Alkylated Imidazole |

| Metal Coordination | Metal Salt | Imidazole-Metal Complex |

Role in Materials Science and Supramolecular Chemistry

The amphiphilic nature of this compound makes it a prime candidate for applications in materials science, particularly in the realm of supramolecular chemistry where non-covalent interactions drive the formation of larger, organized structures.

Self-Assembly and Ordered Structures

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of nanotechnology and materials science. nih.govrsc.orgrsc.org Amphiphilic molecules like this compound, which possess both a hydrophilic head (the imidazole-4-carboxylic acid group) and a hydrophobic tail (the undecyl chain), are particularly adept at self-assembly in solution. nih.govnih.gov

In aqueous environments, these molecules can aggregate to form micelles, vesicles, or other ordered structures to minimize the unfavorable interaction between the hydrophobic tails and water. The specific architecture of the resulting assembly is influenced by factors such as concentration, temperature, pH, and ionic strength. nih.gov The imidazole and carboxylic acid moieties can participate in hydrogen bonding and acid-base interactions, further directing the self-assembly process. reading.ac.uk The study of similar long-chain imidazole derivatives has shown that they can form various liquid crystalline phases, indicating a high degree of molecular ordering.

Integration into Functional Polymers and Coatings

The functional groups on this compound allow for its incorporation into polymeric materials, thereby imparting specific properties to the resulting polymer. Imidazole derivatives have been successfully functionalized onto polymers for various applications. vt.eduresearchgate.netrsc.org

One significant application of imidazole derivatives is in the development of corrosion-inhibiting coatings for metals. ampp.orgnih.govresearchgate.netkfupm.edu.sa The imidazole moiety can adsorb onto a metal surface, forming a protective layer that prevents corrosion. kfupm.edu.sa By incorporating this compound into a polymer matrix, a coating could be developed that benefits from both the film-forming properties of the polymer and the corrosion-inhibiting nature of the imidazole. The long undecyl chain could enhance the hydrophobic nature of the coating, providing an additional barrier to moisture. Recent research has shown that imidazole-loaded nanoparticles can be dispersed in epoxy coatings to provide enhanced corrosion protection. nih.gov

Furthermore, imidazole-functionalized polymers have been investigated for their ability to extract metals from aqueous solutions, suggesting potential applications in environmental remediation and resource recovery. rsc.orgrsc.org

Catalytic Applications

Imidazole and its derivatives are well-known for their catalytic activity in a variety of chemical transformations, acting as both organocatalysts and as ligands in metal complex catalysis. nih.govacs.orgacs.org

Organic Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. nih.govyoutube.com The imidazole ring, with its basic nitrogen atom, can act as a nucleophilic catalyst. youtube.com It can, for example, catalyze the hydrolysis of esters by forming a reactive acylimidazolium intermediate. youtube.com

While specific studies on the organocatalytic activity of this compound are not widely reported, its structural features suggest potential in this area. The imidazole moiety can participate in catalysis, while the long alkyl chain could be advantageous in reactions occurring in non-polar media or at interfaces. The carboxylic acid group could also play a role in bifunctional catalysis, where it might act as a proton donor or acceptor to activate substrates. youtube.com

Metal Complex Catalysis

The nitrogen atoms of the imidazole ring are excellent ligands for a wide range of metal ions. nih.govrsc.org Imidazole-containing ligands are ubiquitous in bioinorganic chemistry and have been extensively used in synthetic coordination chemistry. The resulting metal complexes often exhibit interesting catalytic properties. acs.orgrsc.org

This compound can act as a bidentate ligand, coordinating to a metal center through one of the imidazole nitrogens and the carboxylate group. The long undecyl chain could influence the solubility and stability of the resulting metal complex in various solvents and could also create a specific microenvironment around the catalytic center, potentially influencing the selectivity of the reaction. The distortion of the imidazole coordination to a metal center has been shown to impact the catalytic and binding properties of the complex. nih.gov

Applications in Corrosion Inhibition

The study of corrosion and its prevention is a critical aspect of industrial and materials science. Organic compounds, particularly those containing heteroatoms such as nitrogen and oxygen, as well as long alkyl chains, are often effective corrosion inhibitors. The molecular structure of this compound, featuring a hydrophilic imidazole ring with a carboxylic acid group and a long hydrophobic undecyl chain, makes it a compound of interest for corrosion protection, particularly for metals like steel in acidic or saline environments.

The imidazole ring, with its nitrogen atoms, can act as a Lewis base, donating electrons to the vacant d-orbitals of metal atoms on the surface, leading to the formation of a coordinate bond. This interaction facilitates the adsorption of the inhibitor molecule onto the metal surface. Furthermore, the carboxylic acid group can also participate in the adsorption process, either through electrostatic interactions or by forming a salt layer. The long undecyl chain contributes to the formation of a dense, hydrophobic barrier film on the metal surface, which repels corrosive species from the environment.

While specific research detailing the corrosion inhibition performance of this compound is not extensively documented in publicly available literature, the general principles of corrosion inhibition by similar long-chain alkyl imidazole derivatives provide a strong theoretical basis for its efficacy. Studies on related compounds have demonstrated that the inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium.

For instance, research on other imidazole derivatives has shown that they act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The data from such studies would typically be presented in tables showing inhibition efficiency at various concentrations, as well as parameters derived from Tafel plots and Nyquist plots.

Hypothetical Performance Data of a Long-Chain Alkyl Imidazole Carboxylic Acid as a Corrosion Inhibitor for Mild Steel in 1M HCl

| Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 1000 | 0 |

| 1 x 10⁻⁵ | 250 | 75.0 |

| 5 x 10⁻⁵ | 120 | 88.0 |

| 1 x 10⁻⁴ | 80 | 92.0 |

| 5 x 10⁻⁴ | 50 | 95.0 |

| 1 x 10⁻³ | 35 | 96.5 |

Note: This table is a hypothetical representation based on the performance of similar imidazole derivatives and is intended for illustrative purposes only, as specific data for this compound is not available.

Applications in Analytical Chemistry as a Reagent

In the realm of analytical chemistry, the unique structural features of this compound lend themselves to several potential applications as a specialized reagent. The imidazole moiety and the carboxylic acid group can act as chelating agents, forming stable complexes with various metal ions. This property can be exploited for the development of new analytical methods for the separation, preconcentration, or determination of metal ions.

The long undecyl chain imparts significant hydrophobicity to the molecule. This characteristic is particularly useful in applications such as solvent extraction or the development of ion-selective electrodes (ISEs) and chemical sensors. In an ISE, the compound could function as an ionophore within a polymeric membrane, selectively binding to a target ion and generating a measurable potential difference.

Furthermore, the imidazole ring can be a useful component in the design of chromogenic or fluorogenic reagents. Upon complexation with a specific metal ion, the electronic properties of the imidazole ring system may be altered, leading to a change in the molecule's absorption or emission spectrum. This would form the basis of a spectrophotometric or fluorometric method for the quantification of the target analyte.

While specific, documented applications of this compound as an analytical reagent are not prevalent in the current body of scientific literature, its potential is evident from studies on analogous compounds. For example, other imidazole-carboxylic acid derivatives have been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with applications in gas storage and catalysis. The principles underlying these applications could foreseeably be extended to the use of this compound in creating novel analytical platforms.

Potential Analytical Applications and the Role of Molecular Moieties

| Application Area | Key Molecular Moiety | Principle of Operation |

| Metal Ion Separation/Extraction | Imidazole Ring, Carboxylic Acid Group | Formation of metal complexes with specific solubility properties. |

| Ion-Selective Electrodes | Undecyl Chain, Imidazole Ring | Incorporation into a hydrophobic membrane for selective ion recognition. |

| Spectrophotometric Analysis | Imidazole Ring | Change in UV-Vis absorption spectrum upon metal ion complexation. |

| Fluorometric Analysis | Imidazole Ring | Modulation of fluorescence intensity or wavelength upon binding to an analyte. |

Note: This table outlines potential applications based on the structural features of the compound, as specific research on its use as an analytical reagent is limited.

Future Research Directions and Unexplored Avenues for 2 Undecyl 1h Imidazole 4 Carboxylic Acid

Emerging Synthetic Strategies and Methodologies

While classical methods for imidazole (B134444) synthesis are well-established, future research should focus on developing more efficient, sustainable, and versatile strategies for the synthesis of 2-undecyl-1H-imidazole-4-carboxylic acid and its analogs. The goal is to improve yields, reduce reaction times, and enhance the purity of the final product.

Microwave-Assisted Organic Synthesis (MAOS): Research into microwave-assisted synthesis for imidazole-4-carboxylic acids has shown potential for drastically reduced reaction times, often from hours to just minutes. researchgate.net Future studies could optimize MAOS conditions for the multi-component reaction that forms the imidazole ring, specifically for precursors bearing long alkyl chains like the undecyl group. This would involve a systematic investigation of solvents, bases, and reaction temperatures to maximize efficiency.

Solid-Phase Synthesis: The use of solid-phase synthesis, where one of the reactants is bound to a resin, offers a streamlined approach for creating libraries of imidazole derivatives. researchgate.net A promising avenue would be to adapt solid-phase methods for the synthesis of this compound. This would facilitate easier purification and the rapid generation of a diverse range of analogs with varied alkyl chain lengths or modifications to the imidazole core.

Catalytic [3+2] Cycloaddition Reactions: Recent advances in metal-catalyzed cycloaddition reactions offer a powerful tool for constructing the imidazole ring with high regioselectivity. organic-chemistry.org Copper-catalyzed reactions between isocyanides have been shown to produce imidazoles in good yields. researchgate.net Future work could explore the use of a copper or zinc catalyst to facilitate the [3+2] cycloaddition of an undecyl-containing reactant with a suitable partner to form the target molecule, potentially under milder conditions than traditional methods. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis presents an opportunity for the scalable and safe production of this compound. This methodology allows for precise control over reaction parameters, leading to improved consistency and yield. Future research could focus on developing a continuous flow process for the key cyclization step, which would be highly valuable for producing larger quantities of the compound for material science applications.

| Synthetic Strategy | Potential Advantages for this compound | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. | Optimization of solvent, base, and temperature for long-chain precursors. |

| Solid-Phase Synthesis | Simplified purification, potential for combinatorial library synthesis. | Development of a suitable resin-bound strategy and cleavage conditions. |

| Catalytic Cycloadditions | High regioselectivity, milder reaction conditions, good yields. | Screening of catalysts (e.g., Cu, Zn) and reaction partners. |

| Flow Chemistry | Scalability, enhanced safety, precise process control. | Design and optimization of a continuous flow reactor for the cyclization step. |

Novel Chemical Transformations and Derivatization Opportunities

The functional groups of this compound—the carboxylic acid, the N-H of the imidazole ring, and the undecyl chain—are all amenable to chemical modification. Future research should explore these derivatization pathways to create a new generation of molecules with tailored properties.

Carboxylic Acid Group Modification: The carboxylic acid is a prime site for derivatization. Esterification with various alcohols could modulate the compound's solubility and steric profile. Amidation, by reacting the acid with a diverse range of primary and secondary amines, could lead to novel amphiphiles with different head-group characteristics, potentially altering their self-assembly behavior or biological interaction profiles. mdpi.com

Imidazole Ring Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be functionalized. Alkylation at the N-1 position could be used to introduce further functionalities or to prevent its involvement in hydrogen bonding, which would significantly impact the molecule's aggregation properties in solution and in the solid state. nih.gov

Undecyl Chain Functionalization: While more challenging, the introduction of functional groups along the alkyl chain could open up new possibilities. For instance, creating terminal unsaturation would allow for polymerization or further addition reactions. Introducing fluorine atoms could lead to fluorosurfactants with unique properties.

Formation of Metal Complexes: The imidazole ring and carboxylic acid group are excellent ligands for metal ions. Research into the formation of coordination complexes with metals like iridium(III), gold(I), or zinc(II) could lead to novel materials with interesting photophysical, catalytic, or anticancer properties. nih.govberkeley.edu

| Derivative Class | Synthetic Precursor | Potential New Properties |

| Esters | This compound + Alcohol | Modified solubility, altered steric hindrance. |

| Amides | This compound + Amine | Different head-group polarity, new hydrogen bonding patterns. |

| N-Alkylated Imidazoles | This compound + Alkyl Halide | Blocked H-bonding site, modified self-assembly. |

| Metal Complexes | This compound + Metal Salt | Catalytic activity, photoluminescence, biological activity. |

Advanced Computational Approaches in Mechanistic Elucidation

Computational chemistry provides powerful tools to predict the properties and behavior of molecules, offering insights that can guide experimental work. Applying these methods to this compound is a crucial area for future research.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) of the molecule. tandfonline.com This would help in understanding its reactivity, identifying potential sites for electrophilic and nucleophilic attack, and predicting its behavior in chemical reactions. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations are essential for studying the dynamic behavior of this compound, particularly its self-assembly into micelles, bilayers, or other aggregates in aqueous environments. mdpi.com These simulations can provide detailed information on the stability of such structures and the influence of environmental factors like pH and temperature.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the self-assembly of these molecules. researchgate.net This would provide a fundamental understanding of the forces driving the formation of larger structures.

Molecular Docking: In silico molecular docking studies could be used to predict the binding affinity of this compound and its derivatives with various biological targets or material interfaces. nih.gov This could help in screening for potential applications, for example, as enzyme inhibitors or as functional ligands for surface modification. mdpi.comresearchgate.net

| Computational Method | Research Application for this compound | Anticipated Insights |

| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity descriptors. | Understanding of chemical reactivity, prediction of reaction pathways. |

| Molecular Dynamics (MD) | Simulation of self-assembly in solution. | Elucidation of micelle/aggregate formation and stability. |

| QTAIM Analysis | Characterization of non-covalent interactions. | Identification of key forces driving molecular self-assembly. |

| Molecular Docking | Prediction of binding to target sites. | Screening for potential biological or material-binding functions. |

Potential for Innovative Non-Biological Applications and Material Design

The amphiphilic nature of this compound makes it a prime candidate for applications in material science, moving beyond traditional biological roles.

Stimuli-Responsive Materials: The imidazole and carboxylic acid moieties can be protonated or deprotonated depending on the pH. Furthermore, the imidazole group is known to react reversibly with CO2. nih.gov This dual-responsiveness could be harnessed to create "smart" materials, such as emulsions, foams, or hydrogels, that change their properties in response to changes in pH or the presence of CO2.

Functional Surfactants and Nanoparticle Stabilization: The molecule's structure is that of a surfactant. Future work should characterize its surfactant properties, such as its critical micelle concentration (CMC). It could be used to stabilize nanoparticles, with the imidazole head group providing a site for further functionalization or catalytic activity. acs.org For example, it could be used to create palladium nanoparticle composites for catalysis. acs.org

Building Blocks for Metal-Organic Frameworks (MOFs): The rigid imidazole-4-carboxylic acid portion can act as a linker in the construction of MOFs. berkeley.edu The long undecyl chains would project into the pores of the framework, creating a unique hydrophobic environment. Such materials could have specialized applications in the selective adsorption and separation of nonpolar molecules or in catalysis.

Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors for metals, forming a protective film on the metal surface. The long undecyl chain of this compound could enhance this protective barrier through hydrophobic effects, making it a potentially superior corrosion inhibitor, particularly in acidic or CO2-rich environments.

| Potential Application | Key Molecular Feature(s) | Unexplored Research Avenue |

| Stimuli-Responsive Materials | Imidazole and carboxylic acid groups (pH and CO2 responsive). nih.gov | Development of smart emulsions or gels that respond to dual stimuli. |

| Nanoparticle Stabilizers | Amphiphilic nature, coordinating head group. | Synthesis of functionalized metal nanoparticles with a catalytically active shell. |

| Metal-Organic Frameworks | Rigid linker capability of the head group. | Creation of MOFs with highly hydrophobic pores for selective separations. |

| Corrosion Inhibitors | Adsorption via imidazole ring, hydrophobic undecyl chain. | Investigating the synergistic effect of the head group and tail on corrosion inhibition efficiency. |

Q & A

Q. What are the recommended synthetic routes for 2-Undecyl-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of the imidazole ring followed by carboxylation. A common approach is:

- Step 1 : Alkylation of 1H-imidazole-4-carboxylic acid with undecyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the undecyl chain .

- Step 2 : Acid-catalyzed ester hydrolysis to yield the carboxylic acid moiety.

Optimization includes: - Temperature control (60–80°C) to minimize side reactions.

- Use of phase-transfer catalysts to enhance alkylation efficiency.

- Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Table 1 : Yield Optimization Under Different Catalysts

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 62 |

| NaH | THF | 60 | 58 |

| DBU | Acetonitrile | 70 | 68 |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 7.5–7.7 ppm (imidazole protons), δ 2.5–2.7 ppm (undecyl chain CH₂ adjacent to imidazole), and δ 12.1 ppm (broad, COOH).

- ¹³C NMR : Signals at δ 170 ppm (COOH), δ 135–140 ppm (imidazole C-2/C-5), and δ 25–30 ppm (undecyl chain).

- IR : Strong absorption at ~2500–3000 cm⁻¹ (COOH stretching) and 1650–1700 cm⁻¹ (C=O).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability. Strategies include:

- Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition).

- Control Compounds : Include reference agents (e.g., imazamox for herbicide studies ).

- Dose-Response Curves : Ensure linearity across 3+ log units to confirm potency.

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends.

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or fungal lanosterol demethylase).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR : Correlate substituent effects (e.g., alkyl chain length) with activity using CoMFA or CoMSIA .

Q. What experimental design considerations are critical for studying coordination chemistry with transition metals?

- Methodological Answer : The carboxylic acid group enables metal coordination. Key steps:

- Ligand Preparation : Deprotonate the COOH group using NaOH (pH > 7).

- Metal Selection : Transition metals (e.g., Cu²⁺, Zn²⁺) with high affinity for carboxylates.

- Characterization :

- UV-Vis : Monitor d-d transitions (e.g., Cu²⁺ at ~600 nm).

- EPR : Confirm paramagnetic behavior in Cu²⁺ complexes.

- Single-Crystal Analysis : Resolve coordination geometry (tetrahedral vs. octahedral) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.